1,16-Dichloroperfluorohexadecane

Description

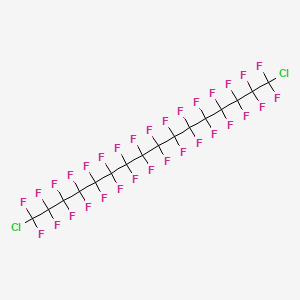

1,16-Dichloroperfluorohexadecane (CAS 1555-20-0) is a fully fluorinated alkane with a 16-carbon backbone, substituted by chlorine atoms at both terminal positions. Its molecular formula is C₁₆Cl₂F₃₂, and it has a molar mass of 871.03 g/mol . The compound’s structure—characterized by a perfluorinated chain and terminal chlorines—imparts exceptional chemical inertness, thermal stability, and resistance to degradation, traits common to per- and polyfluoroalkyl substances (PFAS). These properties make it suitable for high-performance applications, such as specialty lubricants and coatings, though its environmental persistence raises concerns under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Properties

IUPAC Name |

1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOZECVBPPZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16Cl2F32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,16-Dichloroperfluorohexadecane can be synthesized through the direct fluorination of hexadecane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete fluorination while avoiding side reactions. The process involves:

Reactants: Hexadecane and elemental fluorine.

Catalyst: Cobalt trifluoride or similar fluorination catalysts.

Conditions: High temperature (around 150-200°C) and controlled fluorine gas flow.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in specialized reactors designed to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,16-Dichloroperfluorohexadecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Electrophilic Substitution: The fluorinated backbone can undergo electrophilic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) at moderate temperatures (50-100°C).

Electrophilic Substitution: Reagents such as sulfur trioxide or nitric acid under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of hydroxylated or aminated perfluorohexadecane derivatives.

Electrophilic Substitution: Formation of sulfonated or nitrated perfluorohexadecane derivatives.

Scientific Research Applications

1,16-Dichloroperfluorohexadecane has several applications in scientific research and industry:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Employed in studies involving fluorinated surfactants and their interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Mechanism of Action

The mechanism of action of 1,16-Dichloroperfluorohexadecane is primarily based on its chemical stability and resistance to degradation. In biological systems, it interacts with lipid membranes, altering their properties without being metabolized. In industrial applications, it forms protective coatings that repel water, oil, and other contaminants .

Comparison with Similar Compounds

1,8-Dichlorohexadecafluorooctane

This shorter-chain analog (C₈Cl₂F₁₆, molar mass ~470.9 g/mol) shares terminal chlorine substitution but has an 8-carbon chain. The reduced chain length lowers molar mass and increases volatility compared to 1,16-Dichloroperfluorohexadecane. Shorter chains may degrade slightly faster in the environment, though both remain highly persistent .

Perfluoroalkyl Iodides

- Dodecane, 12-iodo-pentacosafluoro (CAS 307-60-8, C₁₂F₂₅I, 746 g/mol): A 12-carbon chain with terminal iodine. Iodine’s higher atomic radius and weaker C-I bond increase reactivity compared to chlorine-substituted analogs, making it more susceptible to nucleophilic substitution .

- Decane, 10-iodo-heneicosafluoro (CAS 423-62-1, C₁₀F₂₁I, 646 g/mol): The 10-carbon chain and iodine substituent further reduce persistence in environmental matrices compared to longer-chain derivatives .

Carboxylic Acid Derivatives: PFOA

Perfluorooctanoic acid (PFOA, CAS 335-67-1, C₈HF₁₅O₂, 414.07 g/mol) is an 8-carbon PFAS with a carboxylic acid group. Unlike this compound, PFOA is water-soluble and bioaccumulative, with well-documented toxicity in mammals. It is listed under the Stockholm Convention due to its global environmental prevalence .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Chain Length vs. Persistence : Longer perfluoroalkyl chains (e.g., 16-carbon) exhibit greater thermal and chemical stability due to increased van der Waals interactions, but they persist longer in ecosystems .

- Substituent Reactivity : Chlorine’s electronegativity and strong C-Cl bond enhance stability compared to iodine-substituted analogs, which degrade more readily via dehalogenation pathways .

- Environmental Impact : While PFOA’s water solubility and mobility make it a widespread contaminant, this compound’s hydrophobicity limits leaching into groundwater but increases adsorption to soils and sediments .

Biological Activity

1,16-Dichloroperfluorohexadecane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a larger class of perfluorinated alkyl substances (PFAS), which are known for their persistence in the environment and their complex interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of . Its structure features a long carbon chain fully substituted with fluorine atoms, except for two chlorine substituents at the 1 and 16 positions. This configuration contributes to its hydrophobic nature and resistance to degradation.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with cellular membranes and proteins. The following sections summarize key findings from recent research regarding its biological effects.

- Cell Membrane Interaction : Due to its hydrophobic nature, this compound can integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.

- Endocrine Disruption : Some studies suggest that perfluorinated compounds may act as endocrine disruptors, interfering with hormone signaling pathways. This could lead to various health implications, including reproductive and developmental issues.

Toxicological Studies

Recent toxicological assessments have revealed several important findings regarding the safety profile of this compound:

- Acute Toxicity : In laboratory settings, acute exposure to high concentrations has shown cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.

- Chronic Exposure Effects : Long-term exposure studies have indicated potential liver toxicity and alterations in lipid metabolism, which are common concerns associated with PFAS compounds.

Case Studies

Several case studies have highlighted the biological impacts of this compound:

- Study on Hepatic Function : A study conducted on rodent models demonstrated that chronic exposure led to significant liver enzyme alterations, suggesting hepatotoxicity. The study emphasized the need for further investigation into the compound's effects on liver function and metabolic pathways.

- Endocrine Disruption Assessment : Another study focused on the endocrine-disrupting potential of various PFAS, including this compound. Results indicated changes in hormone levels related to reproductive health, raising concerns about its impact on fertility.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Cytotoxicity | Induces cell death in cultured cell lines | |

| Liver Toxicity | Alters liver enzyme levels in rodent models | |

| Endocrine Disruption | Affects hormone levels related to reproduction | |

| Metabolic Effects | Impacts lipid metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.